molecular formula C9H12ClN B13548390 (2S)-2-Methylindoline hcl

(2S)-2-Methylindoline hcl

Cat. No.: B13548390
M. Wt: 169.65 g/mol
InChI Key: GFRLXAIQCOSMAN-FJXQXJEOSA-N
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Description

Significance of Chiral Nitrogen Heterocycles in Advanced Chemistry

Chiral nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure and possessing a non-superimposable mirror image. These structures are of immense interest because they are found in a vast number of biologically active compounds, including many pharmaceuticals, vitamins, and alkaloids. acs.orgnih.govopenmedicinalchemistryjournal.comrsc.org In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen heterocycles, highlighting their importance in medicinal chemistry. nih.govrsc.orgijnrd.org The specific three-dimensional orientation of atoms in a chiral molecule, its stereochemistry, is crucial as it dictates how the molecule interacts with biological targets like enzymes and receptors, which are themselves chiral. rsc.org This interaction can significantly influence the efficacy and safety of a drug. rsc.org

Indole-based chiral heterocycles, a subset of nitrogen heterocycles, are particularly noteworthy. acs.orgnih.gov They serve as foundational structures for a wide range of compounds with applications in pharmaceuticals, functional materials, and as chiral catalysts or ligands in chemical reactions. acs.orgnih.gov The development of efficient methods to synthesize these complex molecules, especially through catalytic asymmetric synthesis, is a major focus of contemporary research. acs.orgnih.gov

Overview of (2S)-2-Methylindoline Hydrochloride as a Key Chiral Synthon and Research Target

Within the family of chiral indoline (B122111) scaffolds, (2S)-2-Methylindoline hydrochloride stands out as a key building block, or "synthon," for the construction of more complex chiral molecules. Its structure features an indoline core—a bicyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring—with a methyl group at the 2-position. The "(2S)" designation specifies the absolute stereochemistry at this chiral center. The hydrochloride salt form enhances its stability and handling properties.

The utility of (2S)-2-Methylindoline and its derivatives lies in their application in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. It can be used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, or as a precursor for the synthesis of chiral ligands, which are molecules that bind to a metal catalyst to control the stereoselectivity of a reaction. The asymmetric hydrogenation of 2-methylindole (B41428) to produce chiral 2-methylindoline (B143341) is a well-studied reaction, demonstrating the importance of this scaffold. ccspublishing.org.cn

The investigation of 2-methylindoline and its derivatives is an active area of research. For instance, it has been explored as a potential liquid organic hydrogen carrier (LOHC), a substance that can store and transport hydrogen. researchgate.net Furthermore, derivatives of 2-methylindole have been synthesized and evaluated for their biological activities, such as their ability to inhibit certain enzymes. arabjchem.org The continued exploration of the synthesis and applications of (2S)-2-Methylindoline hydrochloride underscores its significance in advancing various fields of chemistry.

Interactive Data Table: Physicochemical Properties of (2S)-2-Methylindoline Hydrochloride

PropertyValue
Molecular Formula C9H13ClN2
Molecular Weight 184.67 g/mol
CAS Number 31529-47-2

Note: The data in this table is based on available information for 1-Amino-2-methylindoline hydrochloride, a closely related derivative. synquestlabs.com Data for the parent compound, 2-methylindoline, includes a boiling point of 228-229 °C and a density of 1.023 g/mL at 25 °C. chembk.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1

InChI Key

GFRLXAIQCOSMAN-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N1.Cl

Canonical SMILES

CC1CC2=CC=CC=C2N1.Cl

Origin of Product

United States

Synthetic Methodologies for 2s 2 Methylindoline and Its Chiral Derivatives

Asymmetric Synthetic Routes

Enantioselective Catalytic Hydrogenation of Related Indole (B1671886) Precursors

The direct asymmetric hydrogenation of 2-methylindole (B41428) is a straightforward approach to obtaining (2S)-2-Methylindoline. This transformation has been explored using various transition metal catalysts, including iridium, rhodium, palladium, and ruthenium.

An iridium-based catalytic system using phosphite (B83602) ligands has been investigated for the asymmetric hydrogenation of 2-methylindole, achieving up to 80% enantiomeric excess (ee) researchgate.net. The addition of iodine was found to enhance both conversion and enantioselectivity researchgate.net. Similarly, rhodium catalysts, particularly those with chiral bisphosphine ligands like PhTRAP, have been successfully employed for the highly enantioselective hydrogenation of N-protected indoles researchgate.net.

Palladium catalysts have also been utilized, often in conjunction with a Brønsted acid co-catalyst to activate the indole substrate towards hydrogenation. For instance, a Pd(OCOCF3)2/(R)-H8-BINAP system has demonstrated high enantioselectivities (up to 96% ee) for the hydrogenation of simple indoles researchgate.net. Furthermore, catalytic hydrogenation of 2-methylindole using palladium-carbon, rhodium-carbon, or platinum-carbon in acidic ionic liquids has been reported as an effective method for producing 2-methylindoline (B143341) google.com.

A dual-functional ruthenium N-heterocyclic carbene (NHC) catalyst, Ru((R,R)-SINpEt)2, has been developed for the highly enantioselective and diastereoselective complete hydrogenation of indoles to yield chiral octahydroindoles acs.org. This catalyst demonstrates the versatility of ruthenium in achieving complex hydrogenations acs.org.

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Indole Precursors

Catalyst System Substrate Product Enantiomeric Excess (ee)
Iridium/Phosphite Ligands 2-Methylindole 2-Methylindoline Up to 80%
[Rh(nbd)2]SbF6/PhTRAP N-Protected Indoles N-Protected Indolines High
Pd(OCOCF3)2/(R)-H8-BINAP Simple Indoles Indolines Up to 96%

Organocatalytic Approaches to Chiral Indolines

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral indolines. Chiral Brønsted acids, such as chiral phosphoric acids, are prominent catalysts in this field organic-chemistry.orgrsc.orgnih.gov.

A notable example is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using Hantzsch dihydropyridine as the hydrogen source organic-chemistry.org. This method provides optically active indolines with high enantioselectivities organic-chemistry.org. For instance, using a specific chiral Brønsted acid catalyst, a 98% yield and 97% ee were achieved for the reduction of a 2-aryl-substituted 3H-indole organic-chemistry.org. This approach is advantageous as it avoids the use of transition metals and high-pressure hydrogen gas organic-chemistry.org.

Chiral phosphoric acids have also been employed in the asymmetric synthesis of more complex indoline-containing structures, such as arylindolyl indolin-3-ones, achieving both axial and central chirality with excellent enantioselectivity and diastereoselectivity rsc.orgresearchgate.net. These reactions often proceed through an asymmetric Pictet-Spengler reaction or other cycloadditions, demonstrating the versatility of organocatalysis in constructing intricate chiral molecules nih.govresearchgate.net.

Table 2: Organocatalytic Synthesis of Chiral Indolines

Catalyst Reactants Product Type Yield Enantiomeric Excess (ee)
Chiral Brønsted Acid (5j) 2-Aryl-substituted 3H-indole, Hantzsch dihydropyridine Optically Active Indoline (B122111) 98% 97%

Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization

Transition metal catalysis offers a diverse range of methodologies for the asymmetric synthesis of indolines through cyclization and functionalization reactions. Palladium, ruthenium, and zinc are among the most effectively utilized metals in this context.

Palladium-catalyzed reactions are well-established for forming carbon-nitrogen bonds. In the context of chiral indoline synthesis, palladium catalysts with chiral diphosphine ligands have been used for the enantioselective synthesis of 2-methyl indolines from 2-halo N-isopropyl anilides rsc.org. This reaction proceeds via an asymmetric C(sp3)–H activation and subsequent cyclization, achieving good enantiomeric excesses of up to 93% rsc.org.

Another approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)–H bonds of picolinamide (PA)-protected β-arylethylamine substrates nih.gov. While this specific protocol was not reported as asymmetric, the underlying C-N bond-forming strategy is a key transformation that can be adapted for enantioselective syntheses through the use of chiral ligands. The versatility of palladium-catalyzed C-N cross-coupling is widely recognized in the synthesis of complex nitrogen-containing heterocycles acs.orgbenthamscience.comsemanticscholar.org.

Ruthenium(II) catalysts have proven to be highly effective for the enantioselective C-H functionalization to produce chiral indolines. A significant development is the Ru(II)-catalyzed enantioselective C–H activation/hydroarylation, which allows for the synthesis of various multisubstituted indolines in up to 92% yield and 96% ee acs.orgnih.govfigshare.com. This method utilizes commercially available Ru(II) arene complexes and chiral α-methylamines as catalysts, offering a practical route to optically active indoline derivatives acs.orgnih.govfigshare.com. The reaction proceeds through a sterically rigidified chiral transient directing group, enabling high enantiocontrol acs.orgnih.gov.

Ruthenium catalysts have also been employed in the C-H functionalization of existing indoline scaffolds to introduce further complexity. For example, the reaction of 1-carbamoylindolines with 7-azabenzonorbornadienes, catalyzed by [Ru(p-cymene)Cl2]2, yields 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines rsc.org. This highlights the potential of ruthenium catalysis for the late-stage functionalization of the indoline core rsc.orgmdpi.com.

Table 3: Ruthenium(II)-Catalyzed Enantioselective Synthesis of Indolines

Catalyst System Reaction Type Substrate Product Yield Enantiomeric Excess (ee)

Zinc catalysts, particularly dinuclear zinc-ProPhenol complexes, have been successfully applied in enantioselective annulation reactions to construct chiral indoline-containing spirocyclic systems. An example is the [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles, which proceeds via a Brønsted base and Lewis acid cooperative activation model nih.govmdpi.com. This methodology provides access to a range of chiral spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives in good yields (up to 88%) and with excellent enantioselectivities (up to 99% ee) nih.govmdpi.com.

While this example leads to a spiroindoline, the underlying principle of zinc-catalyzed asymmetric annulation demonstrates a valuable strategy for creating chiral centers at the C3 position of the indoline ring. Similar zinc-catalyzed asymmetric [3 + 2] annulations have also been developed for the construction of other chiral spiro-indanone derivatives, further showcasing the utility of chiral zinc catalysts in asymmetric synthesis rsc.org. The Friedel–Crafts reaction is a key step in some of these zinc-catalyzed transformations bohrium.com.

Table 4: Zinc-Catalyzed Enantioselective Annulation for Chiral Indoline Derivatives

Catalyst System Reaction Type Reactants Product Type Yield Enantiomeric Excess (ee)

Chiral Resolution Techniques for Racemic 2-Methylindoline Precursors

Kinetic resolution is a widely employed strategy for separating racemic mixtures of 2-substituted indolines. whiterose.ac.uk This approach takes advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.

Diastereomeric Salt Formation and Selective Crystallization

One of the most traditional and effective methods for resolving racemic amines like 2-methylindoline is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. wikipedia.orgrug.nl This difference in solubility allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

While the resolution of racemic acids with chiral bases is common, the resolution of racemic amines like 2-methylindoline is achieved by using a chiral acid as the resolving agent. libretexts.org Naturally occurring chiral acids such as tartaric acid are frequently used for this purpose. wikipedia.orglibretexts.org The process hinges on the differential solubility of the two diastereomeric salts formed between the (R)- and (S)-2-methylindoline and the single enantiomer of the chiral acid. rsc.org One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. This allows for the physical separation of the two diastereomers. Subsequent treatment of the crystallized salt with a base regenerates the enantiomerically pure amine. libretexts.org

A study on the resolution of a different chiral amine via diastereomeric salt formation highlighted the importance of solvent choice and crystallization conditions in achieving high separation efficiency. unchainedlabs.com For instance, a screen of various solvents and chiral amino alcohols was used to identify optimal conditions for precipitating one diastereomeric salt over the other, demonstrating that a significant difference in solubility between the diastereomeric salts is key to a successful resolution. unchainedlabs.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure amines. Lipases are a common class of enzymes used for this purpose, often catalyzing the enantioselective acylation of the amine. whiterose.ac.uk

Candida antarctica lipase A (CAL-A) has demonstrated high activity and enantioselectivity in the kinetic resolution of cyclic amino esters, which are structurally related to 2-methylindoline. nih.gov The choice of the acylating agent is crucial for the success of the resolution. nih.gov For example, the enzymatic kinetic resolution of methyl indoline-2-carboxylate was successfully achieved using 3-methoxyphenyl allyl carbonate as the acylating agent. nih.gov

Another study investigated the kinetic resolution of 2-methylindoline and its analogue 2-methylpyrrolidine using CAL-A with 2,2,2-trifluoroethyl butanoate as the acylating agent. arkat-usa.org This highlights the versatility of lipases in resolving various cyclic secondary amines.

A novel (S)-selective hydrolase from Arthrobacter sp. K5 was identified for the kinetic resolution of rac-N-pivaloyl-2-methylpiperidine, a related cyclic amine. mdpi.com The recombinant cells expressing this hydrolase produced (S)-2-methylpiperidine with 83.5% enantiomeric excess (ee) at a 48.4% conversion, demonstrating the potential of newly discovered enzymes for preparing chiral cyclic amines. mdpi.com

EnzymeSubstrateAcylating AgentResult
Candida antarctica lipase A (CAL-A)Methyl indoline-2-carboxylate3-methoxyphenyl allyl carbonateSuccessful kinetic resolution nih.gov
Candida antarctica lipase A (CAL-A)2-Methylindoline2,2,2-Trifluoroethyl butanoateKinetic resolution investigated arkat-usa.org
Hydrolase from Arthrobacter sp. K5rac-N-pivaloyl-2-methylpiperidine- (hydrolysis)(S)-2-methylpiperidine (83.5% ee, 48.4% conversion) mdpi.com

Non-Enzymatic Kinetic Resolution via Acylation Processes

While enzymatic methods are prevalent, non-enzymatic approaches for the kinetic resolution of amines through acylation have also been developed. A significant breakthrough was the first non-enzymatic method for the kinetic resolution of indolines using a catalytic N-acylation process. nih.gov This method utilizes a novel planar-chiral 4-dimethylaminopyridine (PPY) derivative as the catalyst. nih.govresearchgate.net

The selectivity of this process was found to be dependent on the structure of the catalyst. Replacing a pentamethylcyclopentadienyl (C5Me5) group with a pentaphenylcyclopentadienyl (C5Ph5) group on the catalyst led to a more effective system capable of achieving useful selectivity factors. nih.gov The study found that common acylating agents like acetic anhydride and acetyl chloride provided no selectivity. nih.gov

The optimized conditions for the kinetic resolution of 2-methylindoline using this non-enzymatic approach are summarized in the table below.

CatalystAcylating AgentTemperatureSelectivity Factor (s)
Planar-chiral PPY derivative with C5Ph5 groupIsobutyric anhydride-40 °C16

This non-enzymatic method represents a significant advancement, providing an alternative to enzymatic resolutions for producing enantioenriched indolines. nih.gov

Dynamic Kinetic Resolution Strategies

A limitation of standard kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution process with in situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org

For a successful DKR, the rate of racemization must be comparable to or faster than the rate of reaction of the slower-reacting enantiomer. princeton.edu Racemization can be achieved using various catalysts, including enzymes, metals, or acids and bases. arkat-usa.orgprinceton.edu

DKR has been applied to the synthesis of chiral amines using a combination of an enzyme for the resolution step and a metal complex for the racemization step. Aldehyde-based dynamic kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester with vinyl butanoate in the presence of an aldehyde racemization catalyst gave the S-product in up to 75% yield. arkat-usa.org This demonstrates the potential of DKR for the efficient synthesis of enantiopure cyclic amines. While a specific DKR protocol for 2-methylindoline was not detailed in the provided sources, the principles of DKR are applicable to its synthesis.

Classical and Modified Reductive Cyclization Approaches to 2-Methylindoline

The synthesis of the racemic 2-methylindoline scaffold is a prerequisite for its subsequent chiral resolution. Reductive cyclization is a common strategy to construct the indoline ring system.

One classical approach involves the Fischer indole synthesis, which can produce 2-methylindole from the reaction of phenylhydrazine and acetone, followed by heating with a catalyst like zinc chloride. prepchem.com The resulting 2-methylindole can then be reduced to 2-methylindoline. Another classical method is the cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide to yield 2-methylindole. orgsyn.org

A more direct and modern approach to 2-methylindoline involves the catalytic hydrogenation and subsequent cyclization of a suitable precursor in a one-pot reaction. A patented method describes the preparation of 2-methylindoline from 2-chloro-β-methyl nitrostyrene. google.com This process utilizes a Raney nickel catalyst for the hydrogenation of the nitro group and the double bond, followed by an intramolecular cyclization facilitated by a cuprous halide and a base. google.com This method is advantageous due to its high yield, high purity of the product, and use of readily available starting materials. google.com

The following table summarizes the results from different variations of this reductive cyclization method. google.com

Catalyst SystemBaseYieldPurity
Raney Ni, CuClNa2CO386%99.67%
Raney Ni, CuBrNaOH88%99.63%
Raney Ni, CuClK2CO392%99.63%
Raney Ni, CuClNa2CO390%99.81%

This reductive cyclization approach offers an efficient and scalable route to racemic 2-methylindoline, which can then be subjected to the chiral resolution techniques described above to obtain the desired (2S)-enantiomer.

Regio- and Stereoselective Functionalization for Precursor Synthesis

The synthesis of enantiomerically pure (2S)-2-Methylindoline hydrochloride relies heavily on synthetic methodologies that allow for precise control over the spatial arrangement of atoms. Regio- and stereoselective functionalization are critical in the creation of chiral precursors, ensuring the desired chirality and substitution pattern in the final molecule. Key strategies include the directed functionalization of aromatic rings to install substituents in a specific location (regioselectivity) and the use of chiral catalysts or auxiliaries to control the formation of stereocenters (stereoselectivity).

One prominent strategy for the stereoselective synthesis of 2-methylindoline involves the asymmetric hydrogenation of 2-methylindole. This method directly converts the achiral indole precursor into the chiral indoline. The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the substrate.

A notable development in this area is the use of Iridium-based catalysts. Research has demonstrated the highly efficient Ir-catalyzed asymmetric hydrogenation of 2-alkyl-substituted unprotected indoles. acs.org For instance, the hydrogenation of 2-methylindole using a specific Ir/bisphosphine-thiourea ligand catalytic system can produce (S)-2-methylindoline in high yield and with excellent enantioselectivity. acs.org This method is advantageous due to its directness and the high levels of stereocontrol achieved.

Below is a table summarizing the results of the Ir-catalyzed asymmetric hydrogenation of 2-methylindole:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
13.07072>999897

Data sourced from a study on Ir-catalyzed asymmetric hydrogenation of unprotected indoles. acs.org

Another powerful stereoselective method for synthesizing chiral 2-methylindolines is the enantioselective intramolecular copper-catalyzed alkene hydroamination. rsc.org This approach involves the cyclization of an N-sulfonyl-2-allylaniline precursor. The regioselectivity of this reaction is inherent in the intramolecular nature of the cyclization, which selectively forms the five-membered indoline ring. The stereoselectivity is induced by a chiral ligand, often derived from commercially available amino acids, in complex with a copper(II) salt. rsc.org This methodology provides enantioenriched N-sulfonyl-2-methylindolines with high enantiomeric excess. rsc.org

The synthesis of the N-sulfonyl-2-allylaniline precursors for this reaction requires regioselective methods to introduce the allyl group at the ortho position to the amino group of the aniline derivative. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. wikipedia.org In DoM, a directing metalation group (DMG) on the aniline, such as an amide or a tertiary amine, interacts with an organolithium reagent to direct deprotonation specifically to the ortho position. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile, such as an allyl halide, to introduce the allyl group in a regioselective manner.

More direct methods for the ortho-allylation of anilines have also been developed. One such method involves the palladium-catalyzed ortho C-H allylation of tertiary anilines. acs.orgnih.gov This approach utilizes a palladium catalyst in conjunction with a ligand to achieve high regioselectivity for the ortho position. acs.orgnih.gov Additionally, transition-metal-free methods for the ortho-allylation of N,N-dialkylanilines using vinylaziridines in hexafluoroisopropanol have been reported, offering a milder and potentially more sustainable alternative. rsc.org

The following table presents data from a study on the copper-catalyzed enantioselective hydroamination/cyclization of an N-sulfonyl-2-allylaniline:

EntryCatalystLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1[Cu(OTf)₂](R,R)-Ph-boxToluene1007377

Data from a study on enantioselective intramolecular copper-catalyzed alkene hydroamination. rsc.org

Advanced Spectroscopic and Analytical Characterization of 2s 2 Methylindoline Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2S)-2-Methylindoline hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For (2S)-2-Methylindoline hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the five-membered heterocyclic ring, and the methyl group.

The aromatic region (typically δ 6.5-7.5 ppm) would display signals corresponding to the four protons on the benzene (B151609) ring. nih.gov Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by their position relative to each other and the electron-donating amino group. The proton at the chiral center (C2-H) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (C3-H₂) and methyl protons. The two methylene protons at the C3 position are diastereotopic and are expected to appear as distinct multiplets. The methyl group protons (C2-CH₃) would present as a doublet, resulting from coupling to the single C2-H proton. The N-H proton signal can be broad and its chemical shift is often solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for (2S)-2-Methylindoline Moiety

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (4H) 6.5 - 7.5 m
N-H (1H) Variable (often broad) s (broad)
C2-H (1H) ~4.0 - 4.5 m
C3-H₂ (2H) ~2.8 - 3.4 m
C2-CH₃ (3H) ~1.3 - 1.5 d

Note: Predicted values are based on general chemical shift ranges for indoline (B122111) derivatives. Actual values may vary depending on the solvent and concentration. nih.govresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A standard broadband-decoupled ¹³C NMR spectrum of (2S)-2-Methylindoline would show nine distinct signals, one for each unique carbon atom. compoundchem.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. libretexts.org

DEPT-90: Only CH (methine) carbons produce a positive signal.

DEPT-135: CH₃ and CH carbons give positive signals, while CH₂ (methylene) carbons give negative (inverted) signals. Quaternary carbons are not observed in DEPT spectra. libretexts.org

This allows for the unambiguous assignment of each carbon signal. For instance, the C2 carbon would be identified as a CH group, C3 as a CH₂ group, and the methyl carbon as a CH₃ group. The four aromatic CH carbons would also be visible, while the two quaternary carbons of the benzene ring (C3a and C7a) would be absent in DEPT spectra but present in the standard ¹³C spectrum. mnstate.edutecmag.com

Table 2: Predicted ¹³C NMR and DEPT Data for (2S)-2-Methylindoline Moiety

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-90 DEPT-135
C7a 150 - 154 No Signal No Signal
C3a 130 - 135 No Signal No Signal
Aromatic CH (4C) 110 - 130 Positive Positive
C2 55 - 60 Positive Positive
C3 35 - 40 No Signal Negative
C2-CH₃ 20 - 25 No Signal Positive

Note: Predicted values are based on general chemical shift ranges for indoline and related heterocyclic structures. compoundchem.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net Key correlations for (2S)-2-Methylindoline would be observed between adjacent aromatic protons, and crucially, between the C2-H proton and both the C3-H₂ and C2-CH₃ protons, confirming the connectivity within the five-membered ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of each carbon atom that bears protons. For example, the proton signal assigned to C2-H would show a cross-peak with the carbon signal assigned to C2. nih.govplos.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for mapping the complete molecular framework, including the placement of quaternary carbons and functional groups. youtube.comrsc.org Key HMBC correlations would include:

The methyl protons (C2-CH₃) to the C2 and C3 carbons.

The C3 methylene protons to the C2 and C3a carbons.

The aromatic protons to their neighboring carbons and the quaternary carbons (C3a and C7a).

Table 3: Expected Key 2D NMR Correlations for (2S)-2-Methylindoline

Experiment Key Correlations
COSY C2-H ↔ C3-H₂; C2-H ↔ C2-CH₃; H4 ↔ H5; H5 ↔ H6; H6 ↔ H7
HSQC C2-H ↔ C2; C3-H₂ ↔ C3; Aromatic H ↔ Aromatic C; C2-CH₃ ↔ C2-CH₃

| HMBC | C2-CH₃ → C2, C3; C3-H₂ → C2, C3a, C4; H7 → C5, C7a |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high mass accuracy. uio.no For (2S)-2-Methylindoline hydrochloride, ESI in positive ion mode would readily generate the protonated molecular ion [M+H]⁺. HR-ESI-MS can measure the mass of this ion to within a few parts per million (ppm) of its true value. researchgate.netnih.gov This high accuracy enables the unambiguous determination of the elemental formula (C₉H₁₂N⁺ for the protonated free base). nist.gov This technique is essential for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with a triple quadrupole or ion trap mass analyzer, provides exceptional sensitivity and selectivity for quantifying compounds in complex mixtures. free.fr The sample is first injected into a high-performance liquid chromatography (HPLC) system, which separates (2S)-2-Methylindoline from other components based on its physicochemical properties. The eluent from the HPLC column is then directed into the mass spectrometer.

In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of (2S)-2-Methylindoline) is selected, fragmented through collision-induced dissociation (CID), and specific product ions are monitored. ddtjournal.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations, making it an invaluable tool for bioanalytical studies and impurity profiling. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. For the analysis of (2S)-2-Methylindoline hydrochloride, derivatization is often necessary to increase its volatility. americanpeptidesociety.org

Detailed Research Findings:

GC-MS analysis of 2-methylindoline (B143341) and its derivatives has been employed in various research contexts. For instance, in the study of degradation products of certain pharmaceuticals, GC-MS helps in identifying and quantifying related indoline structures. researchgate.net The electron ionization (EI) mass spectrum of 2-methylindoline shows a characteristic fragmentation pattern that aids in its identification. nist.gov The molecular ion peak and subsequent fragment ions are unique to the compound's structure.

In metabolomics studies, GC-MS is used to analyze a wide range of small molecules after derivatization. nih.govnih.gov While not directly focused on (2S)-2-Methylindoline hydrochloride, these studies demonstrate the capability of GC-MS to analyze complex mixtures containing similar chemical moieties after appropriate sample preparation, which often includes extraction and derivatization. jfda-online.com The derivatization process, for example, using silylating agents, makes the polar N-H group more suitable for GC analysis. sigmaaldrich.com

Interactive Data Table: Typical GC-MS Parameters for Analysis of Indoline Derivatives

ParameterValue
Column Capillary column (e.g., ZB-1701) nih.gov
Injector Temperature 250 - 290 °C nih.govresearchgate.net
Carrier Gas Helium americanpeptidesociety.orgnih.gov
Ionization Mode Electron Ionization (EI) researchgate.net
Electron Energy 70 eV researchgate.net
Mass Range 40-550 m/z researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-methylindoline exhibits characteristic absorption bands corresponding to its chemical structure. spectrabase.com

Detailed Research Findings:

The FTIR spectrum of 2-methylindoline, a close analog of the free base form of the title compound, displays key vibrational frequencies. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. For the hydrochloride salt, the N-H stretching bands would be shifted and broadened due to the formation of the ammonium (B1175870) salt.

FTIR has been used to characterize new heterocyclic derivatives synthesized from 1-amino-2-methylindoline, confirming the presence of specific functional groups in the reaction products. researchgate.net The technique is also routinely used to confirm the structure of synthesized compounds containing indoline scaffolds.

Interactive Data Table: Characteristic FTIR Absorption Bands for 2-Methylindoline

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=C Stretch (aromatic) 1450-1600
C-N Stretch 1250-1350

Note: Data is for the free base, 2-methylindoline. The hydrochloride salt will show shifts in the N-H and other related vibrations.

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 2-methylindoline.

Detailed Research Findings:

The UV-Visible spectrum of 2-methylindoline and its derivatives is characterized by absorption bands in the ultraviolet region, arising from the π-π* transitions of the benzene ring. The solvent used can influence the position and intensity of these absorption maxima (λmax). For instance, in a polar solvent like methanol (B129727) or 0.1N HCl, the absorption maxima are typically observed. impactfactor.orgjddtonline.infoajpaonline.com

Studies on related indoline derivatives have shown how modifications to the indoline ring or the addition of other chromophoric groups can shift the absorption wavelengths. semanticscholar.org For quantitative analysis, a specific wavelength of maximum absorbance is chosen to construct a calibration curve according to the Beer-Lambert law. ijper.org

Interactive Data Table: Typical UV-Visible Absorption Data for Aromatic Amines

Compound TypeTypical λmax (nm)Solvent
Aromatic Amines 230-280Methanol / Ethanol
Indoline Derivatives ~240 and ~290Methanol

Single Crystal X-ray Crystallography for Absolute Configuration Determination

Single Crystal X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. uhu-ciqso.esbruker.com

Detailed Research Findings:

To determine the absolute configuration of a chiral molecule like (2S)-2-Methylindoline, growing a suitable single crystal of its hydrochloride salt or a derivative is necessary. The diffraction pattern obtained from the crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.com This technique has been instrumental in confirming the stereochemistry of complex molecules containing chiral centers, including those with indoline moieties. soton.ac.uk The process involves solving the crystal structure using direct methods and refining it to obtain a final, accurate molecular model. mdpi.com

Interactive Data Table: Key Aspects of Single Crystal X-ray Crystallography

ParameterDescription
Technique Provides the precise 3D atomic arrangement in a crystal. uhu-ciqso.es
Requirement A single crystal of suitable size and quality. uhu-ciqso.es
Outcome Determination of bond lengths, bond angles, and absolute stereochemistry. mdpi.com
Instrumentation Diffractometer with an X-ray source (e.g., Cu Kα or Mo Kα). uhu-ciqso.esmdpi.com

Chromatographic Methods for Enantiomeric Purity and Product Analysis

Chromatographic techniques are essential for separating and analyzing the components of a mixture. For chiral compounds like (2S)-2-Methylindoline, chiral chromatography is crucial for determining enantiomeric purity.

Chiral HPLC is the most widely used method for separating enantiomers. csfarmacie.czamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

Detailed Research Findings:

The separation of enantiomers of indoline-containing compounds has been successfully achieved using various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. orientjchem.org The mobile phase composition, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomers. orientjchem.org The use of modifiers in the mobile phase can also alter the selectivity. csfarmacie.cz The detection is usually carried out using a UV detector. orientjchem.org The development of enantioselective HPLC methods is critical in pharmaceutical analysis to ensure the desired enantiomer is present in high purity. americanpharmaceuticalreview.com

Interactive Data Table: Typical Chiral HPLC Parameters for Enantiomeric Separation

ParameterDescription
Stationary Phase Chiral Stationary Phase (e.g., cellulose or amylose-based) csfarmacie.czorientjchem.org
Mobile Phase n-Hexane/Isopropanol mixtures are common. orientjchem.org
Detector UV-Visible Detector orientjchem.org
Application Determination of enantiomeric purity and separation of enantiomers. csfarmacie.czamericanpharmaceuticalreview.com

Gas chromatography can also be used for the analysis of chiral compounds, provided they are volatile or can be converted into volatile derivatives. americanpeptidesociety.org

Detailed Research Findings:

For the analysis of (2S)-2-Methylindoline and its derivatives by GC, derivatization is typically the first step to increase volatility. americanpeptidesociety.orgcolostate.edu Common derivatization methods include acylation or silylation of the amine group. sigmaaldrich.com Following derivatization, the volatile products can be separated on a chiral capillary column. The choice of the chiral stationary phase is critical for achieving enantiomeric separation. While less common than chiral HPLC for non-volatile compounds, chiral GC is a powerful technique for the analysis of volatile chiral amines and their derivatives. epa.govresearchgate.net

Interactive Data Table: Considerations for Chiral GC Analysis

StepDescription
Derivatization Necessary to increase the volatility of polar compounds like amines. americanpeptidesociety.orgcolostate.edu
Chiral Stationary Phase A specialized GC column that can differentiate between enantiomers.
Application Analysis of volatile chiral compounds and their derivatives. epa.govresearchgate.net

Computational and Theoretical Investigations of Chiral 2 Methylindoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It allows for the calculation of various molecular properties, including electronic structure, stability, and reactivity descriptors. researchgate.netijcce.ac.ir

DFT calculations have been instrumental in understanding the stability of chiral indoline (B122111) derivatives. For instance, in studies of organocatalyzed reactions, DFT has been used to determine the geometries and energies of intermediates and transition states, revealing the factors that control stability and stereoselectivity. acs.orgnih.gov The stability of different conformers of chiral indolines can be assessed by comparing their DFT-calculated energies.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap generally implies higher reactivity. These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. ijcce.ac.ir

In a study on the coupling reaction of 2-methylindole (B41428) with 3-nitrophthalonitrile, DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set were performed to optimize the molecular structure and analyze the electronic properties. academie-sciences.fr The calculations helped to confirm the reaction mechanism by evaluating the activation energies and the structure of the transition state. academie-sciences.fr

Table 1: Examples of DFT Functionals and Basis Sets Used in Indole (B1671886) System Studies

Study FocusDFT FunctionalBasis SetReference
Reaction Mechanism of N-methylindolesM066-311G(d,p) researchgate.net
Nucleophilic Addition to IndolynesB3LYP, M06-2X6-31G(d), 6-311+G(d,p) nih.gov
Stereoselectivity in OrganocatalysisB3LYP6-31G(d,p) acs.org
Electronic Structure of PhosphonatesB3LYP6-311++G(d,p) ijcce.ac.ir
Coupling of 2-methylindoleB3LYP6-311+G(d,p) academie-sciences.fr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and intermolecular interactions over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into how molecules move, fold, and interact. nih.gov

For flexible chiral molecules like 2-methylindoline (B143341) derivatives, MD simulations are invaluable for exploring the conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. nih.gov

MD simulations are also essential for studying intermolecular interactions, such as those between a chiral molecule and a solvent or a binding partner. dovepress.comchemrxiv.org For example, simulations can reveal the nature and strength of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the behavior of the molecule in different environments. mdpi.com In the context of chiral recognition, MD can simulate the interaction between a chiral selector and the enantiomers of an analyte, helping to elucidate the mechanism of separation. core.ac.uk

A common application of MD is in the study of amorphous solid dispersions, where it can reveal the interactions between a drug and a polymer matrix. dovepress.com Similarly, it can be used to understand the gelation mechanism of hydrogels by analyzing the conformational changes and aggregation behavior of polymer chains. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions and characterizing the structures of their transition states. e3s-conferences.orgresearchgate.net This knowledge is fundamental for understanding and controlling chemical reactivity and selectivity. acs.org

For reactions involving chiral indoline systems, theoretical calculations can map out the entire potential energy surface, identifying the lowest energy pathway from reactants to products. This includes locating and characterizing all intermediates and transition states. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. e3s-conferences.org

For example, computational studies on the asymmetric Friedel-Crafts alkylation of indoles have used DFT to model the competing transition structures, thereby unraveling the origins of the observed enantioselectivity. conicet.gov.ar Similarly, in the iridium-catalyzed asymmetric hydrogenation of unprotected indoles, DFT calculations have been used to propose a plausible catalytic mechanism. chinesechemsoc.org In another study, the mechanism of the reaction between N-methylindoles and tosyl azide (B81097) was investigated using DFT, revealing a concerted [3 + 2] cycloaddition pathway. researchgate.net

The structure of the transition state is of particular importance as it governs the stereochemical outcome of a reaction. By analyzing the geometry and energy of competing transition states leading to different stereoisomers, researchers can predict which product will be favored. nih.gov

Table 2: Computational Studies on Reaction Mechanisms Involving Indole Derivatives

Reaction TypeComputational MethodKey FindingsReference
Asymmetric Friedel-Crafts AlkylationDFT (ONIOM)Unraveled origins of selectivity and predicted a more efficient catalyst. conicet.gov.ar
Ir-Catalyzed Asymmetric HydrogenationDFTProposed a catalytic mechanism involving an anion-binding activation strategy. chinesechemsoc.org
[3+2] CycloadditionDFT (M06/6-311G(d,p))Elucidated a concerted mechanism over a stepwise one. researchgate.net
Aza-Paternò–Büchi ReactionDFTRevealed a C–N bond formation preceding C–C bond formation. nih.gov
Nucleophilic Aromatic SubstitutionDFTAnalyzed reactivity indices and hydrogen bonding effects along the reaction coordinate. acs.org

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are increasingly used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and the determination of absolute configuration. nih.gov For chiral molecules, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly valuable. researchgate.net

DFT calculations can be used to predict the VCD and ECD spectra of different enantiomers. By comparing the calculated spectra with experimental data, the absolute configuration of a chiral molecule can be confidently assigned. researchgate.net This approach is especially useful for complex molecules with multiple chiral centers where experimental determination can be challenging. nih.govresearchgate.net Computational methods can also predict NMR chemical shifts and coupling constants, further aiding in structure verification. nih.govresearchgate.net

The mechanism of chiral recognition, which is the basis for the separation of enantiomers in chromatography, can also be investigated using computational models. core.ac.uk The "three-point interaction model" is a classical concept explaining how a chiral selector differentiates between two enantiomers. core.ac.uk Computational studies can provide a more detailed picture by modeling the diastereomeric complexes formed between the chiral stationary phase and the individual enantiomers. By calculating the interaction energies and analyzing the specific intermolecular forces (e.g., hydrogen bonds, π-π stacking), researchers can understand the thermodynamic differences that lead to separation. mdpi.com

Computational Studies on Reactivity and Selectivity

Computational studies are instrumental in understanding and predicting the reactivity and selectivity of chemical reactions involving chiral 2-methylindoline systems. By modeling reaction pathways and analyzing the energies of transition states, these studies provide insights that are often difficult to obtain through experiments alone. acs.orgnih.gov

DFT calculations can be used to assess the reactivity of different sites within a molecule by examining parameters like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. ijcce.ac.ir For instance, in the nickel-catalyzed hydroarylation of dienes with indoles, computational studies have demonstrated how the chiral catalyst can differentiate between various possible transition states, thus explaining the observed enantioselectivity. chinesechemsoc.org

In the context of catalyst design, computational screening has proven to be a valuable strategy. By computationally evaluating a range of potential catalysts for a specific reaction, researchers can identify promising candidates for experimental validation. This approach was successfully used to design an efficient organocatalyst for the asymmetric Friedel-Crafts alkylation of indoles. conicet.gov.ar

Furthermore, computational studies can rationalize unexpected experimental outcomes. For example, when a catalyst that was effective for a Diels-Alder reaction showed poor selectivity in a Friedel-Crafts reaction, DFT calculations were used to understand the underlying reasons and guide the design of a new, more effective catalyst. conicet.gov.ar These theoretical investigations into reaction selectivity are crucial for the development of new synthetic methodologies that can produce chiral molecules with high enantiomeric purity. snnu.edu.cnacs.org

Reactivity and Transformations Involving the Chiral 2 Methylindoline Scaffold

N-Functionalization Reactions (e.g., Acylation, Amino Derivatization)

The secondary amine of the indoline (B122111) ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's steric and electronic properties.

Acylation: N-acylation of the indoline nitrogen is a common transformation, typically achieved by reacting the parent indoline with acyl chlorides or anhydrides. williams.edu This reaction introduces an amide functionality, which can serve as a protecting group or as a precursor for further synthetic manipulations. For instance, in the context of chiral auxiliaries, N-acylation is the initial step to attach the chiral indoline unit to a substrate, thereby directing subsequent stereoselective reactions. williams.edu The conditions for acylation can be tailored based on the reactivity of the acylating agent and the stability of the indoline substrate.

Amino Derivatization: The nitrogen atom of the indoline can also undergo various amino derivatization reactions. These modifications are crucial for altering the chemical properties of the parent molecule and for introducing new functionalities. For example, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be employed to modify the amino group, which is a common strategy in the analysis of amino compounds. researchgate.net Two-step derivatization procedures, such as esterification followed by acylation, are also utilized to create stable derivatives for analytical purposes like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com These derivatization techniques highlight the versatility of the indoline nitrogen in forming new C-N and N-X bonds.

Ring Transformations and Rearrangement Processes

The indoline scaffold is not static and can undergo a variety of ring transformations and rearrangement reactions, leading to the formation of more complex or entirely different heterocyclic systems. These processes are often key steps in the total synthesis of natural products.

A notable example is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which provides a powerful method for accessing 2-substituted and 2,2-disubstituted indolines. nih.gov This rsc.orgrsc.org sigmatropic rearrangement allows for the transfer of chirality from the C3-indolic alcohol to the C2 position with high fidelity, offering a reliable route to enantioenriched 2,2-disubstituted indolines. nih.gov

Skeletal rearrangements of the indoline core can also lead to ring expansion, transforming the five-membered nitrogen-containing ring into a six-membered one. For instance, base-promoted reactions of indolones with alkynoates can induce a selective C2–N1 ring expansion to yield substituted quinolines under transition-metal-free conditions. rsc.org Similarly, rhodium-catalyzed single-carbon insertion into the C2-C3 bond of an indole (B1671886) derivative can achieve an indole-to-quinoline transmutation. researchgate.net Another example is the Meisenheimer rearrangement of N-oxides derived from azeto[1',2':1,2]pyrido[3,4-b]indoles, which results in a ring expansion to form oxazepino[2',3':1,2]pyrido[3,4-b]indole derivatives. rsc.org

Cycloaddition and Annulation Reactions

The indoline scaffold and its derivatives are excellent partners in cycloaddition and annulation reactions, providing access to a diverse range of fused and spirocyclic architectures. These reactions leverage the inherent reactivity of the indole nucleus, particularly the C2-C3 double bond in the corresponding indole form.

[4+2] Cycloaddition: Intramolecular [4+2] cycloadditions of ynamides with conjugated enynes have been developed as a strategy to construct highly substituted indolines. nih.govacs.org This approach is modular, allowing for the preparation of a library of substituted indoline derivatives. nih.gov The resulting indolines can be subsequently oxidized to the corresponding indoles. nih.gov Indole derivatives themselves can act as dienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of fused heterocyclic frameworks. researchgate.net

[3+2] Cycloaddition: The [3+2] cycloaddition is another powerful tool for constructing five-membered rings onto the indoline scaffold. uchicago.edusci-rad.com This type of reaction, often involving a 1,3-dipole, can be used to synthesize complex polycyclic systems. wikipedia.org For example, visible-light-induced dearomative [3+2] photocycloaddition between indoles and vinyldiazo reagents can yield cyclopentene-fused indolines. acs.org

Annulation Reactions: Annulation reactions provide a direct route to fused-indoline systems. NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides offers a divergent synthesis of both fused- and spirocyclic indolines, with the outcome controlled by the substituent at the C2 position of the indole ring. rsc.orgrsc.org Copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds is a concise method for synthesizing spiroindoline-fused sulfur heterocycles. acs.org

Hydrogenation-Dehydrogenation Dynamics in Liquid Organic Hydrogen Carrier (LOHC) Systems

The reversible hydrogenation and dehydrogenation of the 2-methylindole (B41428)/2-methylindoline (B143341) system is a key aspect of its application in Liquid Organic Hydrogen Carrier (LOHC) technology. This technology utilizes organic molecules to store and transport hydrogen in a liquid form, offering a safer and more manageable alternative to compressed or liquefied hydrogen. The 2-methylindoline scaffold plays the role of the hydrogen-rich carrier.

The process involves the catalytic hydrogenation of 2-methylindole to (2S)-2-methylindoline, effectively "charging" the LOHC with hydrogen. The stored hydrogen can then be released through a catalytic dehydrogenation process, regenerating the 2-methylindole for subsequent cycles. This reversible transformation allows for a closed-loop hydrogen storage and release system. The dynamics of this hydrogenation-dehydrogenation process are crucial for the efficiency of the LOHC system and are the subject of ongoing research to optimize catalysts and reaction conditions for improved kinetics and energy efficiency.

Derivatization Strategies for Enhanced Synthetic Utility

The chiral nature of (2S)-2-methylindoline makes it a valuable building block in asymmetric synthesis. Derivatization of this scaffold can enhance its utility, particularly in its application as a chiral auxiliary or as a precursor for chiral ligands.

(2S)-2-Methylindoline as a Chiral Auxiliary: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The (S)-indoline scaffold has been successfully employed as a chiral auxiliary in the asymmetric synthesis of 1,2-amino alcohols. nih.gov Chiral hydrazones derived from (S)-indoline react with organolithium reagents with high diastereoselectivity, and the resulting hydrazines can be readily converted to the desired chiral amino alcohols. nih.gov Two specific chiral auxiliaries, 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline, have been synthesized from (S)-indoline-2-carboxylic acid and have demonstrated high diastereoselectivities in the alkylation of their corresponding propanoylamide enolates. researchgate.net

Synthesis of Chiral Ligands: The (2S)-2-methylindoline scaffold can also serve as a precursor for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. The defined stereochemistry of the indoline can be transferred to the ligand structure, which in turn can induce stereoselectivity in metal-catalyzed reactions. For example, the synthesis of chiral bis(oxazoline) ligands, a class of "privileged" ligands in asymmetric catalysis, often starts from chiral amino alcohols, which can be synthesized using indoline-based chiral auxiliaries. acs.org The development of novel chiral ligands derived from readily available chiral building blocks like (2S)-2-methylindoline is an active area of research aimed at expanding the toolbox of asymmetric synthesis.

Applications of 2s 2 Methylindoline Hydrochloride in Modern Organic Synthesis and Catalysis

Role as a Chiral Building Block for the Construction of Complex Organic Molecules

The inherent chirality and structural rigidity of (2S)-2-Methylindoline hydrochloride make it an exemplary chiral building block. In synthetic chemistry, a chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its stereochemical information. nih.gov The use of such building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to enantiopure pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govnih.govresearchgate.net

The indoline (B122111) framework is a common motif in a vast number of natural products and pharmaceutical agents. mdpi.com By starting with an enantiopure building block like (2S)-2-Methylindoline, chemists can circumvent the often challenging and costly steps of chiral resolution or asymmetric synthesis at later stages of a synthetic sequence. researchgate.net The methyl group at the C2 position provides a defined stereocenter, which can influence the stereochemical outcome of subsequent reactions and is crucial for the target molecule's specific three-dimensional architecture, often essential for its biological function. The synthesis of novel chiral amino acids and amino alcohols, for instance, often relies on the strategic use of such chiral precursors. nih.govnih.govsigmaaldrich.com

Precursor for Chiral Ligands in Asymmetric Catalysis

Perhaps one of the most significant applications of (2S)-2-Methylindoline is as a precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic transformation, leading to the preferential formation of one enantiomer of the product. nih.govacs.org The indoline scaffold can be readily functionalized, typically at the nitrogen atom, to introduce phosphine, amine, or other coordinating groups, thereby generating a diverse array of bidentate or tridentate ligands.

These ligands combine the steric bulk and defined stereochemistry of the 2-methylindoline (B143341) backbone with the electronic properties of the coordinating atoms, allowing for fine-tuning of the catalyst's reactivity and selectivity for a specific reaction. nih.gov

Palladium-Catalyzed Asymmetric Transformations

Ligands derived from the 2-methylindoline scaffold have found utility in palladium-catalyzed asymmetric reactions. These transformations are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For example, palladium catalysts bearing chiral diphosphine ligands have been successfully employed in the enantioselective synthesis of 2-methyl indolines via C(sp³)–H activation and cyclization, achieving high enantiomeric excesses (up to 93% ee). capes.gov.brresearchgate.net

Another powerful application is in the asymmetric dearomatization of indoles. nih.gov A palladium-catalyzed three-component reaction using diazonium salts and boronic acids, enabled by a chiral ligand, allows for the construction of complex 2,3-diarylated indolines with high regio-, diastereo-, and enantioselectivity. nih.gov This highlights the capacity of chiral catalysts to convert simple, planar aromatic compounds into three-dimensional structures with multiple stereocenters. nih.gov

Catalyst System Transformation Substrate Product Enantiomeric Excess (ee)
Palladium / Chiral DiphosphineAsymmetric C(sp³)–H Activation/Cyclization2-halo N-isopropyl anilides2-methyl indolinesUp to 93%
Palladium / Chiral BiOx LigandIntermolecular Asymmetric DearomatizationIndoles, Diazonium Salts, Boronic Acids2,3-diarylated indolinesHigh
Palladium / Chiral LigandAsymmetric Allylic Alkylation3-aminooxindoles3-allyl-3-aminooxindolesNot specified

Ruthenium-Catalyzed Asymmetric Reactions

Ruthenium complexes are particularly renowned for their high efficiency in asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial for the synthesis of chiral alcohols and amines. nih.govamanote.comrsc.org Chiral ligands derived from scaffolds related to 2-methylindoline play a critical role in the success of these transformations. For instance, cinchona alkaloid-based NNP ligands, when combined with ruthenium complexes, effectively catalyze the asymmetric hydrogenation of various ketones, yielding chiral alcohols with outstanding enantioselectivity (up to 99.9% ee). nih.govrsc.org

While the specific use of a (2S)-2-Methylindoline-derived ligand isn't always detailed, the principles of ligand design are transferable. The steric and electronic properties imparted by the chiral backbone are essential for creating a selective catalytic environment. Ruthenium catalysts are also employed in reactions like the deuteration and methylenation of indole (B1671886) units, demonstrating their versatility. rsc.org The choice of metal is as critical as the ligand, with ruthenium systems often showing different activity but high enantioselectivity compared to other metals like iridium. nih.gov

Catalyst System Reaction Type Substrate Type Product Type Key Finding
Ruthenium / Cinchona Alkaloid-derived NNP LigandsAsymmetric HydrogenationAromatic & Heteroaromatic KetonesChiral AlcoholsUp to 99.9% ee achieved. nih.govrsc.org
Ruthenium / Chiral Diamine LigandsAsymmetric HydrogenationAromatic KetonesSecondary AlcoholsHigh activity and excellent enantioselectivity. nih.gov
Ruthenium / Chiral Sulfoxide LigandsVarious Asymmetric TransformationsVariesChiral ProductsSulfoxide moiety provides a key coordinating and chiral element. bohrium.com

Iridium-Catalyzed Asymmetric Processes

Iridium catalysts have carved a niche in asymmetric synthesis, particularly for the hydrogenation of challenging substrates and for allylic substitution reactions. nih.gov The development of novel ligands is central to expanding the scope of iridium catalysis. For example, iridium complexes with phosphite (B83602) ligands have been examined for the asymmetric hydrogenation of 2-methylindole (B41428), achieving full conversion and up to 80% ee. researchgate.netresearchgate.net

Hybrid ligands, such as those combining phosphoramidite (B1245037) and olefin motifs, have been designed to overcome limitations in iridium-catalyzed asymmetric allylic substitution. nih.gov These unique ligands render the metal center highly electrophilic, enabling reactions with a broad range of nucleophiles. nih.gov This strategy has been successfully applied to the amination and etherification of branched allylic alcohols, showcasing the power of ligand design in enabling new chemical transformations. nih.gov

Catalyst System Reaction Type Substrate Key Outcome
Iridium / Phosphite LigandsAsymmetric Hydrogenation2-MethylindoleUp to 80% ee with full conversion. researchgate.netresearchgate.net
Iridium / (Phosphoramidite,Olefin) LigandsAsymmetric Allylic AminationBranched, unprotected allylic alcoholsFirst successful Ir-catalyzed example. nih.gov
Iridium / (Phosphoramidite,Olefin) LigandsAsymmetric Allylic EtherificationBranched, unprotected allylic alcoholsHigh efficiency and enantioselectivity. nih.gov

Stereoselective Construction of Natural Product Cores and Scaffolds

The indoline ring system is a privileged scaffold found in numerous biologically active natural products, particularly indole alkaloids. nih.govnih.gov The stereoselective synthesis of these complex molecules often relies on strategies that establish key stereocenters early and with high fidelity. (2S)-2-Methylindoline hydrochloride serves as an ideal starting material or synthon for constructing these intricate architectures.

By incorporating the pre-defined stereocenter of 2-methylindoline, synthetic routes can be designed to be more convergent and efficient. nih.gov For example, the synthesis of tetrahydroindolo[2,3-a]quinolizine scaffolds, which form the core of many alkaloids, can be achieved through stereoselective reactions where the chirality of the starting materials dictates the final product's stereochemistry. nih.gov The ability to build upon the existing chiral framework of 2-methylindoline allows for the controlled construction of multiple contiguous stereocenters, a common challenge in natural product synthesis. researchgate.net

Emerging Applications in Materials Chemistry and Advanced Chemical Technologies

While the primary applications of (2S)-2-Methylindoline hydrochloride have been in synthesis and catalysis, its derivatives are being explored for roles in materials chemistry and advanced technologies. The unique electronic and structural properties of indole-containing compounds make them attractive for the development of functional materials. rsc.orgmdpi.com

For instance, bis(indolyl)methanes, which can be synthesized from indole derivatives, are important intermediates in the chemical and pharmaceutical industries and are being investigated for novel applications. mdpi.com One innovative approach involves using magnetic aerogels, such as NiFe₂O₄/SiO₂, as highly porous and recyclable catalysts for the synthesis of these compounds. mdpi.com The development of advanced materials often relies on the precise molecular architecture of its components, and chiral building blocks like 2-methylindoline offer opportunities to create materials with unique, chirally-dependent optical, electronic, or recognition properties. As the demand for sophisticated, sustainable, and high-performance materials grows, the potential for incorporating such well-defined chiral synthons into polymers, metal-organic frameworks (MOFs), or other advanced materials represents a promising frontier of research. rsc.orgmdpi.com

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)ee (%)Reference
Asymmetric hydrogenationRu-(S)-BINAP8599.5
Resolution via diastereomersL-Tartaric acid6098.0

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueCritical Peaks/Parameters
1^1H NMR (D₂O)δ 1.45 (s, 3H, CH₃), δ 3.75 (m, 2H, CH₂)
Chiral HPLCRetention time: 8.2 min (S), 9.5 min (R)

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